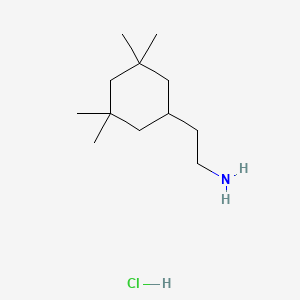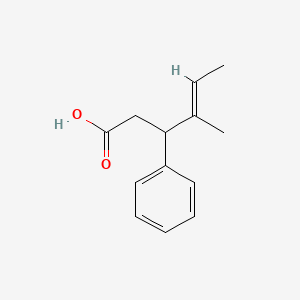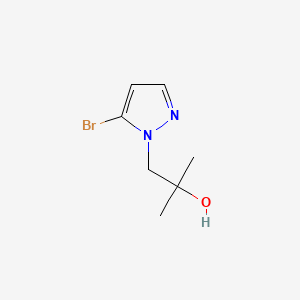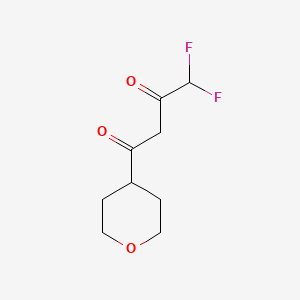
4,4-difluoro-1-(oxan-4-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(oxan-4-yl)butane-1,3-dione, also known as this compound (DFB), is a difluorinated oxanone derivative. It is a versatile synthetic building block used in the synthesis of a variety of bioactive molecules, including drugs and drug analogs. DFB has been widely studied for its biological activities, and its potential applications in medicine and biotechnology.
Scientific Research Applications
DFB has been studied for its potential applications in the fields of medicine and biotechnology. It has been investigated for its ability to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), and for its potential as an anti-cancer agent. It has also been explored for its ability to modulate the activity of the protein kinase C (PKC) enzyme, and for its potential as an anti-inflammatory agent. Additionally, DFB has been studied for its ability to act as a ligand for G-protein coupled receptors (GPCRs), and for its potential as an antiviral agent.
Mechanism of Action
DFB has been shown to interact with a variety of enzymes, proteins, and receptors in the body. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, DFB has been shown to modulate the activity of the protein kinase C (PKC) enzyme, which is involved in signal transduction pathways. It has also been demonstrated to act as a ligand for G-protein coupled receptors (GPCRs), which are involved in signal transduction pathways and cellular communication.
Biochemical and Physiological Effects
DFB has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, DFB has been shown to modulate the activity of the protein kinase C (PKC) enzyme, which is involved in signal transduction pathways. Furthermore, DFB has been demonstrated to act as a ligand for G-protein coupled receptors (GPCRs), which are involved in signal transduction pathways and cellular communication.
Advantages and Limitations for Lab Experiments
The use of DFB in laboratory experiments has several advantages. It is a versatile synthetic building block that can be used in the synthesis of a variety of bioactive molecules, including drugs and drug analogs. Additionally, it has been widely studied for its biological activities, and its potential applications in medicine and biotechnology. However, there are also some limitations to using DFB in laboratory experiments. It is a highly reactive molecule, and it can be difficult to handle and store. Additionally, it is a highly toxic compound, and its use requires special safety precautions.
Future Directions
The potential applications of DFB in the fields of medicine and biotechnology are vast and varied. Further research is needed to explore its ability to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), and its potential as an anti-cancer agent. Additionally, further research is needed to explore its ability to modulate the activity of the protein kinase C (PKC) enzyme, and its potential as an anti-inflammatory agent. Furthermore, further research is needed to explore its ability to act as a ligand for G-protein coupled receptors (GPCRs), and its potential as an antiviral agent. Additionally, further research is needed to explore its potential applications in drug delivery, gene therapy, and targeted drug delivery. Finally, further research is needed to explore its potential as a therapeutic agent for a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
Synthesis Methods
DFB can be synthesized through a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Diels-Alder reaction. The Mitsunobu reaction is a substitution reaction that involves the addition of an alcohol to a difluorobutane-1,3-dione, followed by a nucleophilic substitution. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium salt to produce an alkene. The Diels-Alder reaction is a cycloaddition reaction between a diene and an alkene to form a cyclohexene.
Properties
IUPAC Name |
4,4-difluoro-1-(oxan-4-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)8(13)5-7(12)6-1-3-14-4-2-6/h6,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQRLFNSOVCSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6609503.png)
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6609508.png)
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate](/img/structure/B6609518.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)
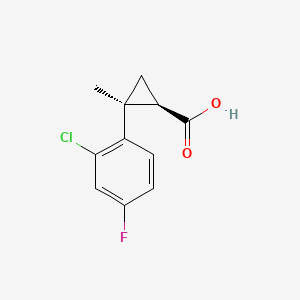
![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)
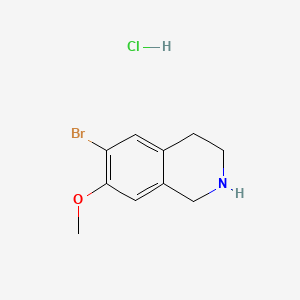
![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)
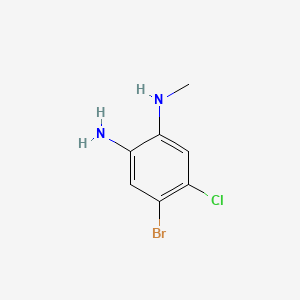
![6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers](/img/structure/B6609573.png)
